Butanedial, methyl-
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Overview
Description
Butanedial, methyl-: is an organic compound that belongs to the class of aldehydes It contains a carbonyl group (C=O) bonded to at least one hydrogen atom, making it an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-butyne-1,4-diol: One common method for producing butanedial, methyl- involves the hydrogenation of 2-butyne-1,4-diol. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Oxidation of 1,4-butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Industrial Production Methods:
Catalytic Reaction of Butadiene and Acetic Acid: This method involves the catalytic reaction of butadiene with acetic acid to produce butanedial, methyl-. The reaction is carried out in the presence of a catalyst such as palladium or platinum.
Fermentation of Sugars: Genetically modified bacteria can be used to ferment sugars, producing butanedial, methyl- as a byproduct. This method is eco-friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanedial, methyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Butanedial, methyl- can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Butanedial, methyl- is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Polymer Production: It is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Butanedial, methyl- is used in the development of new drugs and therapeutic agents.
Industry:
Solvent Production: It is used as a solvent in various industrial processes, including the production of paints, coatings, and adhesives.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Butanedial, methyl- can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.
Metabolic Pathways: It can participate in metabolic pathways, where it is converted into other compounds through enzymatic reactions.
Comparison with Similar Compounds
Formaldehyde: A simple aldehyde with a single carbon atom.
Acetaldehyde: An aldehyde with two carbon atoms.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness:
Butanedial, methyl-: has a unique structure with a carbonyl group bonded to a methyl group and a butane chain. This structure gives it distinct chemical properties and reactivity compared to other aldehydes.
Properties
CAS No. |
77713-01-0 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methylbutanedial |
InChI |
InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3 |
InChI Key |
BQPPGEDHWKAEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C=O |
Origin of Product |
United States |
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